N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 6-position. This heterocyclic moiety is linked via a phenyl ring to a propanamide group bearing two phenyl substituents at the 3-position. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications .
Properties
Molecular Formula |
C29H24N2OS |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C29H24N2OS/c1-20-12-17-26-27(18-20)33-29(31-26)23-13-15-24(16-14-23)30-28(32)19-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-18,25H,19H2,1H3,(H,30,32) |
InChI Key |
LKCYRSFZBLLMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
High-Pressure Cyclization of p-Toluidine and Sulfur
The benzothiazole core is synthesized via a high-pressure reaction between p-toluidine and sulfur, as detailed in patent US3801587A. This method achieves yields exceeding 70% under optimized conditions:
-
Temperature : 300–450°C
-
Pressure : 30–100 atm (absolute)
-
Molar ratio : 6–12 mol p-toluidine per 4 g-atoms sulfur
The reaction mechanism involves cyclodehydrogenation , where sulfur abstracts hydrogen atoms from p-toluidine, forming the benzothiazole ring. Elevated pressures suppress side reactions, such as the formation of polymeric byproducts, while temperatures above 280°C ensure complete cyclization.
Table 1: Optimization of Benzothiazole Intermediate Synthesis
| Condition | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 280–550 | 300–450 | 72–78 |
| Pressure (atm) | 28–120 | 30–100 | 68–75 |
| p-Toluidine:Sulfur Ratio | 5:4 – 15:4 | 6:4 – 12:4 | 70–82 |
Amidation with 3,3-Diphenylpropanoyl Chloride
Coupling Reaction Design
The benzothiazole intermediate is functionalized via amide bond formation using 3,3-diphenylpropanoyl chloride. This step employs nucleophilic acyl substitution, facilitated by aprotic solvents and catalytic bases:
-
Solvent : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO)
-
Base : Triethylamine (TEA) or pyridine
-
Coupling agents : EDCl or DCC with HOBt
Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 4–6 hours at 25°C. Excess acyl chloride (1.2–1.5 equivalents) ensures full conversion of the amine.
Side Reactions and Mitigation
Common side reactions include:
-
Hydrolysis of acyl chloride : Controlled by anhydrous conditions and molecular sieves.
-
Over-alkylation : Minimized by stoichiometric control and low temperatures.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound in >95% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Biological Activities
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide has been investigated for various biological activities:
Anticancer Properties
Research indicates that compounds containing benzothiazole structures exhibit significant anticancer activity by inhibiting tumor growth and proliferation. For example, derivatives of this compound have shown effects on pathways related to cell cycle regulation and apoptosis in cancer cell lines.
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that similar benzothiazole derivatives possess activity against a range of bacterial strains, making them candidates for developing new antibiotics .
Enzyme Inhibition
This compound may interact with specific enzymes or receptors, leading to inhibition of certain biochemical pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
Case Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
- The 6-methylbenzothiazole motif is conserved in the target compound and derivatives like and , suggesting shared synthetic pathways or bioactivity optimization.
- Trifluoromethyl substitution () introduces electron-withdrawing effects, which may enhance metabolic stability compared to the methyl group.
Functional Group Modifications in the Propanamide/Acetamide Chain
Antimicrobial Activity
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
Key Insights :
- 6-Methylbenzothiazole derivatives (e.g., ) exhibit comparable activity to ampicillin against Gram-positive pathogens, suggesting the target compound may share this trait.
- 6-Fluoro substitution () enhances antitubercular activity, indicating that electronic effects at the 6-position critically influence bioactivity.
Structural-Activity Relationships (SAR)
- Benzothiazole 6-Position : Methyl and fluoro substituents improve antibacterial potency, likely due to enhanced hydrophobic interactions or electron modulation .
- Propanamide Chain : Bulky groups (e.g., diphenyl) may improve pharmacokinetic profiles but require balancing with solubility modifiers (e.g., triazole in ).
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2OS |
| Molecular Weight | 370.47 g/mol |
| CAS Number | 290835-35-7 |
| InChI Key | Not available |
Structure
The compound features a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines:
- Study 1 : A study demonstrated that benzothiazole derivatives inhibited cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
- Study 2 : Another research indicated that these compounds could effectively target the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. For example:
- Enzyme Targeting : Studies have indicated that certain benzothiazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
- Enzyme Inhibition : Blocking critical enzymes involved in metabolic pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
Research Findings Summary
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole core. A common approach includes:
- Step 1 : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to form the benzothiazole moiety .
- Step 2 : Coupling the benzothiazole intermediate with substituted phenyl groups via nucleophilic substitution or amidation reactions. Solvents like dimethylformamide (DMF) or ethanol are used under reflux, with catalysts such as triethylamine .
- Step 3 : Final purification via recrystallization or column chromatography to achieve >95% purity .
Q. Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C (reflux) |
| Solvent | DMF, ethanol, dichloromethane |
| Catalyst | Triethylamine, Pd-based catalysts |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 6.4–8.3 ppm) and carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 482.90 for analogs) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch ~1611 cm⁻¹, NH ~3533 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.6 in ACN:MeOH 1:1) .
Q. How can researchers design preliminary biological assays to evaluate its activity?
Methodological Answer :
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Test interactions with targets like HDACs or kinases using fluorometric/colorimetric kits .
- Control compounds : Compare with structurally similar molecules (e.g., chlorinated/fluorinated analogs) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted using analogs with different substituents?
Methodological Answer :
- Design analogs : Modify substituents on the benzothiazole (e.g., Cl, F, methyl) and propanamide moieties .
- Biological testing : Compare IC₅₀ values across analogs. For example:
| Compound Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| Chlorinated phenyl | Antimicrobial: 2.5 µM | Enhanced lipophilicity improves membrane penetration |
| Fluorinated phenyl | Anticancer: 1.8 µM | Electron-withdrawing groups increase target binding |
- Computational modeling : Use docking simulations (e.g., AutoDock) to correlate substituent effects with binding affinity .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolism (e.g., liver microsome assays) to identify poor in vivo stability .
- Formulation optimization : Use nanoencapsulation or PEGylation to enhance solubility and reduce clearance .
- Dose-response studies : Test higher in vivo doses (e.g., 50–200 mg/kg in murine models) if in vitro potency is low .
Q. What computational methods are used to predict interactions with biological targets?
Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding poses to targets (e.g., HDACs, kinases). Focus on hydrogen bonds with the benzothiazole NH and π-π stacking with diphenyl groups .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., PrestoBlue vs. MTT) .
- Validate purity : Re-characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
